![molecular formula C13H16FNO2 B1406831 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid CAS No. 1355334-63-2](/img/structure/B1406831.png)
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Fluorinated Compounds : The development of practical synthesis methods for fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, underscores the importance of fluorinated intermediates in pharmaceutical manufacturing and materials science. These compounds, including potentially 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid, can serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs and other bioactive molecules (Qiu et al., 2009).
Pharmacological Applications
- Antioxidant and Anti-inflammatory Properties : Studies on compounds with similar structures, such as chlorogenic acid, have demonstrated significant antioxidant, anti-inflammatory, and neuroprotective effects, suggesting that structurally related compounds like 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid may also exhibit similar biological activities (Naveed et al., 2018).
Analytical Chemistry Applications
- Detection and Analysis of Amino Acids and Peptides : The ninhydrin reaction, a cornerstone in amino acid and peptide analysis, highlights the importance of understanding the chemical properties of amino acids and their derivatives in analytical applications. This context suggests potential uses for 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid in biochemical assays and research (Friedman, 2004).
properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)13(16)17/h4-7,11-12,15H,1-3,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRUHSCAZBDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NCC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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